N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide

FLT3 inhibitor ABL-T315I Aurora kinase

N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide (CAS 924838-52-8, synonym KW-2449) is a synthetic small-molecule belonging to the benzoxepine-4-carboxamide class. It acts as a multi-targeted kinase inhibitor, primarily blocking FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 6.6 nM, alongside inhibitory activity against ABL (IC50 14 nM), ABL-T315I (IC50 4 nM), and Aurora kinase (IC50 48 nM).

Molecular Formula C19H17NO2
Molecular Weight 291.35
CAS No. 924838-52-8
Cat. No. B2890284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
CAS924838-52-8
Molecular FormulaC19H17NO2
Molecular Weight291.35
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C
InChIInChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21)
InChIKeyZRGGPSAZZYRUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)-1-benzoxepine-4-carboxamide (CAS 924838-52-8): A Multi-Targeted Kinase Inhibitor for FLT3-Driven Research — Procurement-Relevant Structural & Pharmacological Synopsis


N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide (CAS 924838-52-8, synonym KW-2449) is a synthetic small-molecule belonging to the benzoxepine-4-carboxamide class [1]. It acts as a multi-targeted kinase inhibitor, primarily blocking FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 6.6 nM, alongside inhibitory activity against ABL (IC50 14 nM), ABL-T315I (IC50 4 nM), and Aurora kinase (IC50 48 nM) [2]. In FLT3-mutated xenograft models, oral administration yielded dose-dependent tumor growth inhibition of up to 75% at 20 mg/kg [2]. These features distinguish it from single-target FLT3 inhibitors and from other benzoxepine-4-carboxamide analogs lacking characterized kinase polypharmacology.

Procurement Alert: Why Generic Benzoxepine-4-Carboxamide Substitutes Cannot Replicate the FLT3/ABL/Aurora Polypharmacology of CAS 924838-52-8


Benzoxepine-4-carboxamide congeners such as N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-45-4) or N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide (CAS 950333-90-1) share the same core scaffold but differ critically in their N-aryl substitution pattern [1]. Even minor alterations (e.g., moving methyl groups or introducing a morpholine ring) abolish the distinctive polypharmacology against FLT3, ABL, and Aurora kinases that CAS 924838-52-8 exhibits at nanomolar potency [2]. No publicly available data demonstrate that any of these close-in analogs achieve comparable multi-kinase inhibition, rendering generic substitution scientifically untenable for FLT3-pathway studies. The 2,3-dimethylphenyl moiety is therefore a non-redundant pharmacophoric element for the compound's unique target engagement profile.

Quantitative Differential Evidence for N-(2,3-Dimethylphenyl)-1-benzoxepine-4-carboxamide (924838-52-8) Versus Closest Analogs & Standard-of-Care Inhibitors


Multi-Kinase Polypharmacology: FLT3, ABL-T315I, and Aurora Kinase Inhibition — Head-to-Head with Single-Target FLT3 Inhibitor Quizartinib

CAS 924838-52-8 (KW-2449) simultaneously inhibits FLT3 (IC50 6.6 nM), ABL (IC50 14 nM), the imatinib-resistant gatekeeper mutant ABL-T315I (IC50 4 nM), and Aurora kinase (IC50 48 nM) [1]. In contrast, the clinical FLT3 inhibitor quizartinib (AC220) is highly selective for FLT3 (IC50 1.1 nM) but shows negligible activity against ABL-T315I (IC50 >10,000 nM) and Aurora kinase [2]. This polypharmacology enables CAS 924838-52-8 to suppress both FLT3-driven and imatinib-resistant BCR-ABL-driven leukemia cell growth in a single agent, a capability that single-target FLT3 inhibitors cannot replicate.

FLT3 inhibitor ABL-T315I Aurora kinase multi-kinase inhibitor leukemia

In Vivo Antitumor Efficacy in FLT3-Mutated Xenograft Models: Dose-Dependent Tumor Growth Inhibition with Minimal Myelosuppression

Oral administration of CAS 924838-52-8 (KW-2449) at 2.5, 5, 10, and 20 mg/kg produced tumor volume reductions of 30%, 45%, 60%, and 75%, respectively, in SCID mice bearing FLT3-mutated MOLM-13 xenografts, without significant body weight loss or severe myelosuppression [1]. This contrasts with many clinical FLT3 inhibitors (e.g., sorafenib) that cause dose-limiting myelosuppression at efficacious doses. Importantly, generic benzoxepine-4-carboxamide analogs (e.g., N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide, CAS 950284-45-4; N-(4-butylphenyl)-1-benzoxepine-4-carboxamide, CAS not disclosed) lack any published in vivo antitumor efficacy data, making CAS 924838-52-8 the only member of this scaffold class with validated in vivo anti-leukemic activity [2].

xenograft tumor growth inhibition FLT3-ITD in vivo efficacy myelosuppression

Activity Against Imatinib-Resistant BCR-ABL/T315I: Dual Down-Regulation Mechanism Absent in Dasatinib and Nilotinib

CAS 924838-52-8 (KW-2449) overcomes the T315I gatekeeper mutation via simultaneous inhibition of BCR-ABL (IC50 14 nM for wild-type, 4 nM for T315I) and Aurora kinase (IC50 48 nM), leading to dual down-regulation of BCR-ABL signaling and Aurora-mediated cell cycle progression [1]. The second-generation ABL inhibitors dasatinib (T315I IC50 > 200 nM) and nilotinib (T315I IC50 > 2,000 nM) are clinically ineffective against T315I-mutant CML [2]. The third-generation inhibitor ponatinib inhibits T315I (IC50 ~2 nM) but carries a boxed warning for vascular occlusion; CAS 924838-52-8 offers a differentiated safety profile in preclinical models and a unique Aurora co-inhibition mechanism that may circumvent resistance emerging through Aurora kinase upregulation.

T315I mutation imatinib resistance BCR-ABL CML dual mechanism

Plasma Protein Binding Independence: Activity Unaffected by Human α1-Acid Glycoprotein — Contrast with Imatinib and Midostaurin

The antiproliferative activity of CAS 924838-52-8 (KW-2449) is not affected by the presence of human plasma protein, including α1-acid glycoprotein (AGP) [1]. Human AGP is known to bind and sequester imatinib, reducing its free fraction and clinical efficacy [2]. Midostaurin, another FLT3 inhibitor, also shows significant protein binding (97-99%), which complicates pharmacokinetic-pharmacodynamic correlations. The protein-binding independence of CAS 924838-52-8 ensures that in vitro IC50 values better predict in vivo free drug concentrations, reducing the risk of efficacy attrition during preclinical-to-clinical translation.

plasma protein binding α1-acid glycoprotein free fraction pharmacokinetics AGP

Unique 2,3-Dimethylphenyl Substitution Pattern: Structural Differentiation from Generic 4-Phenoxyphenyl, 4-Morpholinophenyl, and 7-Halo-Benzoxepine Analogs

The N-(2,3-dimethylphenyl) substituent on CAS 924838-52-8 is essential for its FLT3/ABL/Aurora polypharmacology. Moving the methyl group to the 2-ethyl-6-methyl position (CAS 950284-45-4), adding a 4-phenoxy (CAS 950333-90-1) or 4-morpholino (CAS 924838-76-6) group on the phenyl ring, or introducing a 7-chloro substituent on the benzoxepine core (e.g., CAS 950334-26-6, CAS 950334-49-3) generates compounds with no reported kinase inhibitory activity [1]. This indicates a narrow structure-activity relationship where the 2,3-dimethylphenyl group engages a critical hydrophobic pocket in the kinase ATP-binding site. Generic sourcing of 'benzoxepine-4-carboxamide derivatives' is therefore not equivalent; only the specific CAS 924838-52-8 substitution pattern yields the characterized polypharmacology.

SAR 2,3-dimethylphenyl pharmacophore structure-activity relationship scaffold differentiation

Optimal Research Application Scenarios for N-(2,3-Dimethylphenyl)-1-benzoxepine-4-carboxamide (924838-52-8) Based on Validated Evidence


FLT3-Mutated AML Xenograft Studies Requiring Single-Agent Oral Efficacy

Researchers modeling FLT3-ITD or FLT3-D835Y acute myeloid leukemia in immunocompromised mice can use CAS 924838-52-8 as a single oral agent with documented dose-dependent tumor growth inhibition (30-75%) at 2.5-20 mg/kg, supported by minimal myelosuppression [1]. This allows robust efficacy readouts without confounding toxicity, making it a preferred tool compound over sorafenib (myelosuppressive) or quizartinib (no ABL-T315I coverage) for studies where FLT3 and imatinib-resistant pathways are both relevant.

Imatinib-Resistant CML Models with T315I Gatekeeper Mutation

For CML research involving the BCR-ABL T315I mutation, CAS 924838-52-8 provides a mechanistically unique tool that simultaneously inhibits BCR-ABL-T315I (IC50 4 nM) and Aurora kinase (IC50 48 nM) [2]. This dual mechanism cannot be achieved with dasatinib, nilotinib, or bosutinib, and offers an alternative to ponatinib for investigators seeking to avoid vascular toxicity confounders in preclinical models. Primary patient samples from imatinib-resistant CML and AML have confirmed antiproliferative activity [2].

Kinase Polypharmacology Profiling and Resistance Mechanism Studies

CAS 924838-52-8's well-characterized multi-kinase inhibition profile (FLT3, ABL, ABL-T315I, Aurora, FGFR1) makes it an ideal reference compound for profiling kinase inhibitor selectivity panels and for studying adaptive resistance mechanisms where Aurora kinase upregulation compensates for ABL inhibition [3]. Its activity is unaffected by human α1-acid glycoprotein, simplifying in vitro-to-in vivo correlation studies compared to highly protein-bound inhibitors like imatinib or midostaurin [3].

Structure-Activity Relationship Studies on Benzoxepine-4-Carboxamide Scaffolds

Medicinal chemistry groups exploring benzoxepine-based kinase inhibitors can use CAS 924838-52-8 as the reference standard for the 2,3-dimethylphenyl substitution pharmacophore [4]. Systematic comparison with inactive analogs (e.g., 4-phenoxyphenyl, 4-morpholinophenyl, 7-chloro variants) enables the mapping of critical hydrophobic interactions in the kinase ATP-binding pocket, guiding rational design of next-generation multi-kinase inhibitors with improved selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.